Welcome to the BenchChem Online Store!
molecular formula C15H18O3 B8703156 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one

5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one

Cat. No. B8703156
M. Wt: 246.30 g/mol
InChI Key: BHTMKHGHJQFVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108947B2

Procedure details

To a 1 L 3-neck flask equipped with overhead stirrer was added crude 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one (55.8 g) and THF (315 mL). The solution was cooled to <5° C. after which water (79 mL) was added and the solution was maintained at <5° C. NBS (41.6 g) was then added portionwise while maintaining Tmax=19° C. The solution was then warmed to room temperature for 30 minutes. HBr (48%, 0.241 mL) was added and the reaction was aged at room temperature for approximately 1 hour after which 236 mL water was then added to the batch. A water bath was used to maintain temp at 20° C. Another 315 mL of water was added (solvent composition 1:2 THF:water) and the slurry was cooled to 15° C. The resulting solids were filtered and washed with a cold 1:2 THF:water (15° C.): 150 mL displacement wash followed by 100 mL slurry wash. The solids were dried under vacuum at room temperature to provide 5-(2-bromo-acetyl)-4-methyl-3H-isobenzofuran-1-one.
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
315 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.241 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
315 mL
Type
solvent
Reaction Step Four
Name
Quantity
236 mL
Type
solvent
Reaction Step Five
Name
Quantity
79 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[C:9]([CH3:18])=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH2:11]2)=[CH2:7])CCC.C1C(=O)N([Br:26])C(=O)C1.Br>O.C1COCC1>[Br:26][CH2:5][C:6]([C:8]1[C:9]([CH3:18])=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH2:11]2)=[O:7]

Inputs

Step One
Name
Quantity
55.8 g
Type
reactant
Smiles
C(CCC)OC(=C)C=1C(=C2COC(C2=CC1)=O)C
Name
Quantity
315 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
41.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0.241 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
315 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
236 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
79 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
19 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L 3-neck flask equipped with overhead stirrer
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was maintained at <5° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A water bath was used
TEMPERATURE
Type
TEMPERATURE
Details
to maintain temp at 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to 15° C
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered
WASH
Type
WASH
Details
washed with a cold 1:2 THF
WASH
Type
WASH
Details
water (15° C.): 150 mL displacement wash
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum at room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)C=1C(=C2COC(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.